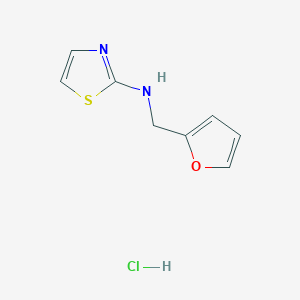

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride

Vue d'ensemble

Description

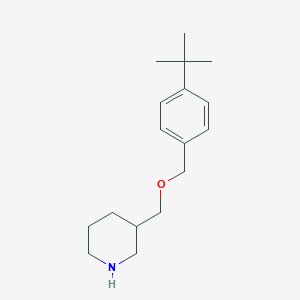

“N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride” is likely a compound that contains a furylmethyl group attached to a thiazol-2-amine structure. Furylmethyl refers to a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a methyl group attached. Thiazol-2-amine is a five-membered aromatic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furylmethyl group and a 1,3-thiazol-2-amine group. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

This compound, like other furylmethyl and 1,3-thiazol-2-amine derivatives, would be expected to undergo a variety of chemical reactions. These could include reactions with electrophiles and nucleophiles, as well as various types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furylmethyl and 1,3-thiazol-2-amine groups could impact its solubility, melting point, and boiling point .Applications De Recherche Scientifique

-

Scientific Field : Chemistry of Natural Compounds

- Application Summary : One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose . Furan compounds are especially interesting because they have many applications in the chemical industry .

- Methods of Application : The synthesis involved refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate .

- Results or Outcomes : The reaction yielded two products in a 4:1 ratio .

-

Scientific Field : Theoretical Chemistry

- Application Summary : The [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied .

- Methods of Application : The reactions were studied in gas phase, ethanol and acetonitrile within the Molecular Electron Density Theory (MEDT) framework at the B3LYP-D3/6-31G(d) level .

- Results or Outcomes : The study found that these reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation .

-

Scientific Field : Organic Chemistry

- Application Summary : Synthesis of new heterocyclic derivatives from 2-furyl methanethiol .

- Methods of Application : The synthesis involved the use of 2-furfural mercaptan (oxazole, triazoles) .

- Results or Outcomes : The synthesized compounds were found to have good efficacy and their effectiveness as anti-oxidant was measured and compared with ascorbic acid as a standard substance .

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-Mercaptobenzothiazoles are an important class of bioactive and industrially important organic compounds. These compounds are reported for their antimicrobial and antifungal activities, and are subsequently highlighted as a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .

- Results or Outcomes : These derivatives are also known to possess antitubercular, anti-inflammatory, antitumor, amoebic, antiparkinsonian, anthelmintic, antihypertensive, antihyperlipidemic, antiulcer, chemoprotective, and selective CCR3 receptor antagonist activity .

Safety And Hazards

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS.ClH/c1-2-7(11-4-1)6-10-8-9-3-5-12-8;/h1-5H,6H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMYACZFCOKNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)

![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)

![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)

![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)

![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)

![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)

![3-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B1391323.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)